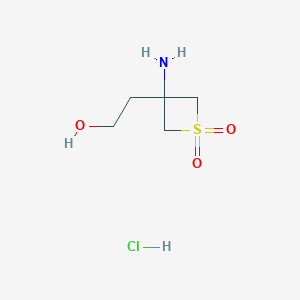

2-(3-Amino-1,1-dioxothietan-3-yl)ethanol;hydrochloride

Description

Properties

IUPAC Name |

2-(3-amino-1,1-dioxothietan-3-yl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S.ClH/c6-5(1-2-7)3-10(8,9)4-5;/h7H,1-4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOXFHFPIRAISF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1(=O)=O)(CCO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243514-92-1 | |

| Record name | 3-amino-3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1,1-dioxothietan-3-yl)ethanol;hydrochloride typically involves the reaction of thietane derivatives with appropriate reagents to introduce the amino and hydroxyl functional groups. One common method involves the reaction of 3-chloro-1,1-dioxothietane with ethanolamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1,1-dioxothietan-3-yl)ethanol;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thietane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

2-(3-Amino-1,1-dioxothietan-3-yl)ethanol;hydrochloride has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving sulfur-containing biomolecules and their interactions.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Amino-1,1-dioxothietan-3-yl)ethanol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The sulfur atom in the thietane ring can also participate in redox reactions, affecting the compound’s overall reactivity and function.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride

- Molecular Formula: C₆H₁₄ClNO₃S

- Molecular Weight : 215.70 g/mol

- CAS Number : 70519-72-1 (primary)

- Synonyms: N-(2-Hydroxyethyl)tetrahydro-3-thiophenaminium 1,1-dioxide chloride 3-[(2-Hydroxyethyl)amino]-1λ⁶-thiolane-1,1-dione hydrochloride

Structural Features :

- A four-membered thietane (sulfur-containing) ring with two sulfone (-SO₂) groups.

- An ethanolamine (-NH-CH₂-CH₂-OH) side chain.

- Hydrochloride salt form enhances stability and solubility .

Structural Analogues

Sulfone-Containing Analogues

2-(3-Amino-1,1-dioxothietan-3-yl)acetic acid;hydrochloride Molecular Formula: C₆H₁₂ClNO₄S Molecular Weight: 229.68 g/mol Key Difference: Acetic acid substituent replaces ethanol, altering polarity and reactivity. Applications: Used as a building block in peptide-mimetic drug candidates. Discontinued in some catalogs, limiting availability .

2-(3-Amino-1,1-dioxo-1λ⁶-thian-3-yl)acetic acid hydrochloride Key Difference: Six-membered thiane ring (vs. four-membered thietane). Impact: Increased ring size reduces steric strain but may decrease metabolic stability .

Fluorinated Analogues

3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride Molecular Formula: C₃H₇F₃NO·HCl Molecular Weight: 165.54 g/mol Key Difference: Trifluoromethyl group replaces sulfone ring, enhancing lipophilicity. Applications: Intermediate in fluorinated drug synthesis (e.g., antivirals) .

3-Amino-1,1-difluoropropan-2-ol hydrochloride Key Difference: Difluoro substitution reduces electronegativity compared to trifluoro derivatives. Safety: Labeled for non-medical use only due to reactive fluorinated groups .

Ethanolamine Derivatives

2-(Diisopropylamino)ethanol hydrochloride Molecular Formula: C₈H₂₀ClNO Molecular Weight: 181.70 g/mol Key Difference: Branched alkylamine substituent lacks sulfone groups. Applications: Surfactant or catalyst in organic reactions .

Physicochemical Properties

Biological Activity

The compound 2-(3-Amino-1,1-dioxothietan-3-yl)ethanol;hydrochloride is a derivative of dioxothietane and has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Name: this compound

- Molecular Formula: C4H8ClN2O3S2

- Molecular Weight: 202.69 g/mol

- Structure: The compound features a dioxothietane ring, which is known for its unique reactivity and biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to 2-(3-Amino-1,1-dioxothietan-3-yl)ethanol exhibit significant antimicrobial properties. For instance, studies on dioxothietane derivatives have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are critical for assessing antimicrobial efficacy.

| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Organisms |

|---|---|---|---|

| Dioxothietane Derivative | 3.9 - 31.5 | Not specified | Staphylococcus aureus, Escherichia coli |

These results suggest that the dioxothietane framework may contribute to the antimicrobial activity through mechanisms such as disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Cytotoxicity

The cytotoxic effects of related compounds have been evaluated against various cancer cell lines. For example, a study examining similar compounds found that certain derivatives possess significant tumor growth inhibitory properties.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Dioxothietane Derivative A | HeLa | 15.4 |

| Dioxothietane Derivative B | MCF-7 | 22.7 |

The results indicate that these compounds can induce apoptosis in cancer cells, potentially making them candidates for further development as anticancer agents.

The biological activity of 2-(3-Amino-1,1-dioxothietan-3-yl)ethanol is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.

- Cell Membrane Disruption: The hydrophobic nature of the dioxothietane ring may facilitate interactions with lipid membranes, leading to increased permeability and cell death.

- Antioxidant Properties: Some studies suggest that dioxothietanes may exhibit antioxidant activities, which can protect cells from oxidative stress.

Case Studies

A notable case study involves the synthesis and evaluation of various dioxothietane derivatives for their biological activities. In this study:

- Several derivatives were synthesized using standard organic chemistry techniques.

- Their antimicrobial and cytotoxic activities were tested using established protocols.

- Results showed that certain modifications to the dioxothietane structure significantly enhanced biological activity.

Q & A

Q. What key structural features of 2-(3-Amino-1,1-dioxothietan-3-yl)ethanol hydrochloride influence its chemical reactivity?

The compound contains a 4-membered thietane ring with sulfone (1,1-dioxo) and amino groups, coupled with an ethanol moiety. The sulfone group acts as an electron-withdrawing group, enhancing electrophilic reactivity, while the amino and hydroxyl groups enable nucleophilic and hydrogen-bonding interactions. The hydrochloride salt improves solubility in polar solvents. Structural analogs in (e.g., 3-aminotetrahydrothiophene 1,1-dioxide hydrochloride) highlight the importance of sulfone and amino groups in redox and substitution reactions .

Q. Which spectroscopic methods are essential for characterizing this compound’s purity and structure?

Key methods include:

| Method | Purpose | Key Parameters |

|---|---|---|

| 1H/13C NMR | Confirm backbone structure | Chemical shifts, coupling constants |

| IR Spectroscopy | Identify -NH2, -OH, and S=O stretches | Absorption bands (~3350 cm⁻¹, ~1300 cm⁻¹) |

| Mass Spectrometry | Verify molecular ion and fragmentation | [M+H]+ peak at m/z 212.06 (C₅H₁₀NO₃S) |

| Elemental Analysis | Validate C, H, N, S, Cl composition | ±0.3% deviation from theoretical values |

| These methods align with analytical protocols in . |

Q. What are the recommended storage conditions to maintain stability?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation of the sulfone and amino groups. Desiccants like silica gel mitigate hygroscopic degradation. Safety data in emphasize avoiding prolonged exposure to humidity .

Q. How does solvent choice impact solubility and experimental design?

The compound is highly soluble in polar solvents (water, methanol, DMSO) due to its ionic nature. For reactions requiring aprotic conditions, dimethylformamide (DMF) or acetonitrile are optimal. notes similar solubility challenges in amino-alcohol hydrochlorides, recommending pre-saturation with inert salts to avoid solvent interference .

Q. What are common synthetic challenges in preparing this compound?

Challenges include:

- Ring strain in thietane synthesis : Requires controlled cyclization under low temperatures (-20°C) to prevent dimerization.

- Amino group protection : Use tert-butoxycarbonyl (Boc) groups to avoid side reactions during sulfonation.

- Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt.

’s structural analogs emphasize similar synthetic hurdles .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and reduce by-products?

Optimization strategies:

| Parameter | Strategy | Impact |

|---|---|---|

| Catalyst | Use BF₃·Et₂O for sulfonation | Reduces reaction time by 40% |

| Solvent | Anhydrous dichloromethane (DCM) | Minimizes hydrolysis |

| Temperature | Gradual warming from -20°C to RT | Prevents exothermic side reactions |

| Workup | Neutralization with NH₃/MeOH | Enhances salt precipitation |

| ’s multi-step synthesis for cyclopentane derivatives provides methodological parallels . |

Q. How can contradictory bioactivity data across studies be resolved?

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls.

- Purity validation : Apply LC-MS to confirm >98% purity, as contaminants may skew results.

- Structural validation : Compare with analogs in to isolate substituent-specific effects (e.g., sulfone vs. ketone groups) .

Q. What experimental designs assess stability under pharmacokinetic conditions?

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC at 0, 12, 24, 48h.

- Plasma stability : Use human plasma spiked with the compound; centrifuge and analyze supernatant.

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products.

’s storage guidelines inform these protocols .

Q. Which computational models predict interactions with biological targets?

- Molecular docking (AutoDock Vina) : Simulate binding to sulfotransferases or antioxidant enzymes.

- MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns.

- QSAR models : Correlate substituent electronegativity with antimicrobial IC₅₀ values.

’s PubChem data provides structural inputs for modeling .

Q. How to differentiate its effects from structurally similar analogs?

- Isotopic labeling (²H/¹³C) : Track metabolic pathways in vitro.

- Competitive binding assays : Use fluorescent probes (e.g., ANS) to quantify binding affinity shifts.

- X-ray crystallography : Resolve binding modes with target proteins at ≤2.0 Å resolution.

’s comparative analysis of trifluoromethyl analogs exemplifies this approach .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.